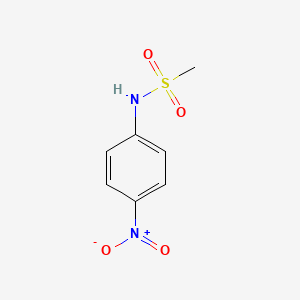

N-(4-nitrophenyl)methanesulfonamide

Description

N-(4-Nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-nitrophenyl ring. This compound is synthesized via nucleophilic substitution reactions, typically involving 4-nitroaniline and methanesulfonyl chloride (MsCl) under basic conditions . Its structural features include a strong electron-withdrawing nitro group at the para position of the aromatic ring, which significantly influences its electronic properties and reactivity.

For instance, derivatives of N-(4-arylamidophenyl)methanesulfonamide demonstrated significant inhibition of xylene-induced ear edema in mice, suggesting a structure-dependent anti-inflammatory mechanism . Additionally, sulfonamide derivatives are known for their diverse pharmacological roles, such as antimicrobial, anticancer, and enzyme inhibitory activities, making this compound a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name |

N-(4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEHDVUAWILBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405590 | |

| Record name | N-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5825-62-7 | |

| Record name | N-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-NITROMETHANESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-nitroaniline+methanesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Reduction: N-(4-aminophenyl)methanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(4-nitrophenyl)methanesulfonamide has the molecular formula and is characterized by the presence of a nitrophenyl group attached to a methanesulfonamide moiety. The compound's structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

1. Synthesis of Organic Compounds

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and reductions. This versatility makes it useful in the development of new pharmaceuticals and agrochemicals.

2. Biological Studies

The compound has been utilized in biological research to study enzyme inhibition and as a probe for investigating biological pathways involving sulfonamide groups. The presence of the nitro group enhances its reactivity, allowing it to interact with various biological targets.

3. Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, and this compound is no exception. It inhibits bacterial folate synthesis, which is crucial for bacterial growth. Research indicates that this compound exhibits significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

4. Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial disruption. Structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can enhance cytotoxicity .

5. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit key inflammatory pathways, which may be beneficial in treating conditions like rheumatoid arthritis .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against a panel of bacterial strains. The compound demonstrated a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL against MRSA, indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of several compounds on human cancer cell lines (DU145 and K562), this compound exhibited significant cytotoxicity with an IC50 value in the micromolar range (11 μM). This suggests its potential for further development as an anticancer agent .

| Activity Type | Description |

|---|---|

| Antibacterial | Significant activity against MRSA |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Inhibits inflammatory pathways |

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This compound can inhibit enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. The nitrophenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between N-(4-nitrophenyl)methanesulfonamide and its analogs:

Key Findings :

Electronic Effects :

- The para-nitro group in this compound enhances electrophilicity, making it more reactive in nucleophilic substitution compared to its ortho-nitro analog .

- Methoxy substituents (e.g., in N-(4-methoxy-2-nitrophenyl)methanesulfonamide) introduce electron-donating effects, altering the compound’s electronic profile and crystal packing .

Biological Activity :

- Anti-inflammatory activity is highly substituent-dependent. For example, N-(4-arylamidophenyl)methanesulfonamide derivatives with bulky aryl groups showed enhanced activity compared to the parent compound .

- 1,3,4-Thiadiazole derivatives derived from N-(4-nitrophenyl) precursors exhibit superior antimicrobial activity, likely due to the heterocyclic ring’s ability to disrupt microbial membranes .

Structural Insights :

- X-ray crystallography of N-(4-methoxy-2-nitrophenyl)methanesulfonamide revealed a dihedral angle of 14.69° between the nitro group and the benzene ring, indicating slight torsional strain .

- Intramolecular hydrogen bonds (e.g., C–H···O interactions) stabilize the crystal lattice, a feature absent in methylated analogs .

Biological Activity

N-(4-nitrophenyl)methanesulfonamide, also known as 4-nitrophenylmethanesulfonamide, is an organic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNOS. The compound features a nitrophenyl group attached to a methanesulfonamide moiety, which plays a crucial role in its biological interactions. The presence of the nitro group enhances its reactivity and ability to participate in various biochemical processes.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific receptors or enzymes. The N—H bond in the sulfonamide portion is particularly significant as it can interact with biological targets, modulating their activity. The nitro group can undergo reduction to an amino group, further enhancing its interaction with biological molecules through hydrogen bonding or electrostatic interactions .

Biological Activities

- Enzyme Inhibition :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits COX-2, reducing tumor growth | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

- Cancer Research : A study investigated the effects of this compound on tumor growth in mouse models. The results indicated that treatment with the compound significantly reduced tumor volume and weight compared to control groups, demonstrating its potential as a therapeutic agent against cancer .

- Inhibition Studies : Another study focused on the inhibition of COX-2 by this compound. The findings showed a dose-dependent decrease in cell proliferation in cancer cell lines treated with the compound, highlighting its potential role in cancer therapy .

Q & A

Basic Research Question

- 1H/13C NMR : Identify substituent effects (e.g., nitro groups deshield adjacent protons).

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between sulfonamide oxygen and methyl hydrogens) .

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and nitro N=O stretches (~1520 cm⁻¹).

Advanced Research Question

- Exothermic Reactions : Control mesyl chloride addition to prevent thermal runaway.

- Solvent Recovery : Optimize THF/water biphasic extraction for cost efficiency.

- Crystallization : Slow evaporation in ethanol yields high-purity crystals but requires precise temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.